1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Quality Control Purity Analytical Characterization

This is a screening-ready building block with a unique connectivity—cyclopropylcarbonyl → piperidine → CH₂ → 3-phenyl-1,2,4-oxadiazole—not replicated by any analog with disclosed activity. With no public biological data, it is an ideal addition to proprietary phenotypic screening decks. The 95% purity, backed by batch-specific QC (NMR, HPLC), ensures reproducible results for hit confirmation and SAR expansion. Its drug-like profile (XLogP3 2.8, zero HBDs) makes it a privileged scaffold for kinase and GPCR target discovery. Procure now with established vendor documentation to accelerate your lead identification campaigns.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 1775325-95-5
Cat. No. B2894507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1775325-95-5
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C18H21N3O2/c22-18(15-6-7-15)21-10-8-13(9-11-21)12-16-19-17(20-23-16)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2
InChIKeyBHNVYLGIKNIUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775325‑95‑5): Structural Baseline & Procurement‑Relevant Characteristics


1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775325‑95‑5) is a synthetic small‑molecule research compound belonging to the oxadiazolyl‑piperidine class [1]. Its structure features a piperidine ring N‑acylated with a cyclopropylcarbonyl group and substituted at the 4‑position by a methylene‑linked 3‑phenyl‑1,2,4‑oxadiazole . With a molecular formula of C₁₈H₂₁N₃O₂ and a molecular weight of 311.4 g mol⁻¹, the compound is supplied by multiple vendors at a standard purity of 95%, accompanied by batch‑specific QC documentation (NMR, HPLC, GC) . It is listed in PubChem (CID 91809720) but carries no publicly disclosed biological activity data, positioning it as a screening‑ready building block or tool compound for proprietary target‑discovery campaigns [1].

Why Generic Substitution Fails for 1775325‑95‑5: Structural Uniqueness Among Oxadiazolyl‑Piperidine Analogs


Within the oxadiazolyl‑piperidine chemical space, even minor structural modifications produce profound differences in physicochemical profiles, target engagement, and metabolic stability [1]. The target compound’s specific connectivity—cyclopropylcarbonyl → piperidine → CH₂ → 3‑phenyl‑1,2,4‑oxadiazole—is not replicated by any commercially available analog with disclosed activity data [2]. Closest comparators either lack the N‑acyl cyclopropylcarbonyl group (e.g., 4-(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine, CAS 276236‑96‑5) or carry a para‑fluoro substituent on the phenyl ring (CAS 1775302‑65‑2) [3]. The cyclopropylcarbonyl moiety is independently recognized in medicinal chemistry for its ability to enhance metabolic stability, restrict conformational flexibility, and modulate lipophilicity—properties that cannot be assumed for des‑cyclopropyl or regioisomeric analogs [4]. Consequently, generic substitution without direct comparative data risks altering critical parameters such as logP, hydrogen‑bond acceptor count, and rotatable bond flexibility, undermining the reproducibility of screening campaigns or SAR studies [5].

Product‑Specific Quantitative Evidence Guide for 1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775325‑95‑5)


Purity & Analytical Characterization: Multi‑Technique Batch QC at 95% vs. Industry Screening‑Compound Baselines

The compound is supplied with a minimum purity specification of 95%, verified by orthogonal analytical techniques (NMR, HPLC, GC) on a per‑batch basis . In contrast, many screening‑deck compounds are released with a purity threshold of only 90% without multi‑technique confirmation, introducing uncertainty in assay reproducibility . The availability of full batch‑specific QC documentation reduces the risk of false positives or negatives in primary screens and supports more reliable SAR interpretation .

Quality Control Purity Analytical Characterization

Computed Lipophilicity (XLogP3) Differentiation from the 4‑Fluorophenyl Analog

The target compound (CID 91809720) has a PubChem‑computed XLogP3 of 2.8, while the closest commercially available analog—the 4‑fluorophenyl derivative (CID 91809733, CAS 1775302‑65‑2)—returns an XLogP3 of 2.9 [1]. Although the difference is numerically modest, it reflects the absence of the electron‑withdrawing fluorine atom, which can influence membrane permeability, solubility, and off‑target binding profiles [2]. For screening libraries where logP is used as a triage filter (e.g., logP < 3 for CNS drug‑likeness), even a Δ = 0.1 difference can alter the compound’s classification and subsequent selection [3].

Lipophilicity Physicochemical Properties Drug‑Likeness

Hydrogen‑Bond Acceptor Count: Reduced vs. 4‑Fluorophenyl Analog with Implication for Target Selectivity

The target compound possesses 4 hydrogen‑bond acceptors (HBA), whereas the 4‑fluorophenyl analog (CID 91809733) has 5 HBA due to the additional fluorine atom [1]. The unsubstituted parent scaffold—4‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)piperidine (CID 812370)—also carries 4 HBA but includes a hydrogen‑bond donor (NH) [2]. In fragment‑based and structure‑based design, each additional HBA can introduce new polar interactions with off‑target proteins, potentially reducing selectivity [3]. The target compound’s HBA profile, combined with the absence of H‑bond donors, may favor a cleaner selectivity profile in panels where polar interactions dominate binding, though direct confirmatory data are unavailable.

Hydrogen Bonding Selectivity Pharmacophore

Rotatable Bond Count & Conformational Flexibility: Advantage Over the Des‑Cyclopropyl Parent Scaffold

The target compound contains 4 rotatable bonds, whereas the simpler des‑cyclopropylcarbonyl parent (CID 812370) has only 2 rotatable bonds [1]. The additional rotatable bonds originate from the methylene linker between the piperidine and oxadiazole rings and from the cyclopropylcarbonyl N‑acyl group. Increased conformational flexibility may allow the ligand to adapt to diverse protein binding sites, a desirable trait in phenotypic screening where the molecular target is unknown [2]. However, excessive flexibility can incur an entropic penalty upon binding; the cyclopropyl ring partially offsets this by restricting conformational freedom in the N‑acyl region, a balance not present in the fully flexible or fully rigid analogs [3].

Conformational Flexibility Molecular Recognition Rotatable Bonds

Absence of Publicly Disclosed Biological Activity: Differentiation as a Clean‑Slate Screening Entity

As of April 2026, no peer‑reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀, or phenotypic readouts) have been disclosed for this compound in PubChem BioAssay, ChEMBL, BindingDB, or the primary literature [1]. This stands in contrast to many oxadiazolyl‑piperidine analogs that carry pre‑existing target annotations (e.g., FAAH, sEH, orexin receptors) [2]. The absence of prior art means the compound offers a clean intellectual property starting point for organizations seeking to build proprietary SAR without encumbrance from public domain activity data [3]. Researchers who require quantitative target‑engagement data may commission custom biochemical profiling (e.g., Eurofins LeadProfiling or DiscoverX panels) using the compound as a fresh screening entity.

Novel Chemical Matter Screening Library Proprietary Research

Cyclopropylcarbonyl Moiety: Class‑Level Evidence for Enhanced Metabolic Stability

Medicinal chemistry reviews consistently demonstrate that the introduction of a cyclopropyl group—particularly as an N‑acyl substituent—can improve metabolic stability by reducing cytochrome P450‑mediated oxidation relative to isopropyl or acetyl analogs [1]. While no head‑to‑head microsomal stability data exist for this specific compound, the class‑level precedent is strong: cyclopropyl‑containing drug candidates frequently exhibit lower intrinsic clearance and longer half‑lives in human liver microsome assays compared to their non‑cyclopropyl counterparts [2]. Users should verify this property experimentally for the target compound by requesting a standard metabolic stability assay (e.g., human liver microsomes, NADPH‑dependent) and benchmarking against the des‑cyclopropylcarbonyl analog (CID 812370) [3].

Metabolic Stability Cyclopropyl Pharmacokinetics

Best Research & Industrial Application Scenarios for 1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775325‑95‑5)


Proprietary Phenotypic Screening Library Expansion with Clean IP Space

Because no biological activity has been publicly disclosed for this compound [1], it serves as an ideal addition to proprietary phenotypic screening decks. Organizations can screen the compound across disease‑relevant cell‑based assays (e.g., oncology, inflammation, neuroscience) without the risk of overlapping with prior‑art target annotations. The compound’s moderate lipophilicity (XLogP3 = 2.8) and HBA count (4) are consistent with drug‑like chemical space, increasing the probability of identifying tractable hit matter [2]. Following a primary hit, the established vendor QC documentation (95% purity, NMR/HPLC/GC batch data) supports rapid resupply for hit‑confirmation and initial SAR expansion .

Comparative Metabolic Stability Profiling Against the Des‑Cyclopropyl Parent

A focused head‑to‑head study comparing 1775325‑95‑5 with the des‑cyclopropylcarbonyl parent (CID 812370, CAS 276236‑96‑5) in human liver microsome or hepatocyte stability assays would provide direct quantitative evidence for the metabolic‑stabilizing effect of the cyclopropylcarbonyl group [1]. Such data would validate the class‑level inference of improved metabolic stability [2] and could be published as a brief SAR communication, enhancing the compound’s value proposition for organizations prioritizing pharmacokinetic performance in lead selection.

Focused Kinase or GPCR Panel Screening to Establish Target‑Engagement Fingerprint

The compound’s structural features—particularly the 1,2,4‑oxadiazole ring and cyclopropylcarbonyl‑piperidine core—are reminiscent of privileged scaffolds for kinase and GPCR modulation [1]. Commissioning a broad‑panel biochemical screen (e.g., DiscoverX scanMAX or Eurofins SafetyScreen) would generate a target‑engagement fingerprint that differentiates this compound from its 4‑fluorophenyl analog (CID 91809733) and the des‑cyclopropyl parent, enabling data‑driven selection for specific target families [2]. The zero‑HBD profile may favor selectivity in kinase ATP‑site binding where donor‑acceptor patterns are tightly conserved .

Building‑Block Derivatization for Parallel SAR Libraries

With a reactive piperidine nitrogen already functionalized as the cyclopropylcarbonyl amide, the compound can serve as a core scaffold for parallel derivatization at the phenyl ring or the oxadiazole moiety [1]. The methylene linker provides a synthetic handle for further homologation or heteroatom insertion. Contract research organizations and medicinal chemistry groups can leverage the 95% purity starting material [2] to generate focused libraries of 50–200 analogs, facilitating rapid exploration of structure–activity relationships while maintaining supply‑chain consistency through multiple validated vendors .

Quote Request

Request a Quote for 1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.